Silane, (4-bromo-1-butynyl)trimethyl-

Bifunctional Reagent Sonogashira Coupling Alkyl Bromide Electrophilicity

Silane, (4-bromo-1-butynyl)trimethyl- (CAS 69361-41-7) is a bifunctional organosilicon compound featuring a terminal trimethylsilyl (TMS)-protected alkyne and an electrophilic primary alkyl bromide, with the molecular formula C7H13BrSi and a molecular weight of 205.17 g/mol. This structural combination enables dual-reactivity pathways in organic synthesis.

Molecular Formula C7H13BrSi
Molecular Weight 205.17 g/mol
CAS No. 69361-41-7
Cat. No. B1606133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (4-bromo-1-butynyl)trimethyl-
CAS69361-41-7
Molecular FormulaC7H13BrSi
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CCCBr
InChIInChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3
InChIKeyPIYRONUSKGWEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane (4-Bromo-1-butynyl)trimethyl- (CAS 69361-41-7) Procurement Guide: Building Block Overview


Silane, (4-bromo-1-butynyl)trimethyl- (CAS 69361-41-7) is a bifunctional organosilicon compound featuring a terminal trimethylsilyl (TMS)-protected alkyne and an electrophilic primary alkyl bromide, with the molecular formula C7H13BrSi and a molecular weight of 205.17 g/mol . This structural combination enables dual-reactivity pathways in organic synthesis . The compound is widely recognized as a PROTAC linker intermediate and a versatile building block for Sonogashira cross-coupling, click chemistry, and polymer functionalization .

Workflow Bifunctional building block for orthogonal coupling
Selection TMS-protected alkyne enables stepwise deprotection
Use Context PROTAC linker, Sonogashira diversification, polymer functionalization

Silane (4-Bromo-1-butynyl)trimethyl- Selection Rationale: Differentiating from Generic Alkynyl Bromides


Generic substitution with simple alkynyl bromides (e.g., 4-bromo-1-butyne, CAS 38771-21-0) or standard alkyl/aryl halides is not feasible for applications requiring sequential or orthogonal reactivity [1]. Unlike unprotected terminal alkynes which are volatile and prone to Glaser-Hay homocoupling [2], the TMS group in (4-bromo-1-butynyl)trimethylsilane serves as a stabilizing protective moiety. This allows for safe handling and storage while enabling precise temporal control of the alkyne unmasking step via fluoride-mediated in situ desilylation [3]. Furthermore, the compound offers a distinct advantage over alternative TMS-alkynes lacking the bromobutyl handle; its primary alkyl bromide provides a separate, robust site for initial nucleophilic substitution or cross-coupling, facilitating convergent modular syntheses not possible with non-bifunctional analogs . The specific spacing (C4 chain) between the reactive centers impacts the physical properties and solubility of downstream intermediates, differentiating it from shorter-chain (e.g., propargyl) or longer-chain bifunctional linkers .

This compound TMS-protected, bifunctional Orthogonal reactivity permits controlled alkyne unmasking
Generic alternative Unprotected alkynyl bromides Simultaneous reactivity may promote homocoupling and handling losses
This compound Higher MW, lower volatility Supports accurate stoichiometry and reduced evaporative loss
Generic alternative Lower MW alkynyl bromides Volatility may compromise stoichiometric control
This compound C4 alkyl bromide handle Bifunctional handle enables convergent modular synthesis
Generic alternative Monofunctional or different spacers Lacks orthogonal handle; additional steps may be required

Silane (4-Bromo-1-butynyl)trimethyl- Comparative Performance Data for Procurement Decisions


Dual Reactivity Profile of (4-Bromo-1-butynyl)trimethylsilane vs. Standard Alkynyl Bromides

The compound (4-bromo-1-butynyl)trimethylsilane exhibits dual orthogonal reactivity not present in mono-functional alkynyl bromides such as 4-bromo-1-butyne (CAS 38771-21-0) [1]. It functions as an electrophilic alkyl bromide capable of participating in nucleophilic substitution or cross-coupling , while the TMS-protected alkyne remains inert until a fluoride source (e.g., CsF) triggers in situ desilylation for subsequent Sonogashira or related C-C bond forming events [2]. This contrasts with unprotected 4-bromo-1-butyne, which presents the alkyne functionality immediately, potentially leading to premature oligomerization or requiring additional synthetic steps to mask/reactivate it [3].

Functional Orthogonality
Class-level
Bifunctional: TMS-alkyne + alkyl bromide vs. terminal alkyne + alkyl bromide in 4-bromo-1-butyne
Supports sequential orthogonal coupling without alkyne pre-protection
Qualitative property; reactivity inferred from functional group analysis
Bifunctional Reagent Sonogashira Coupling Alkyl Bromide Electrophilicity

Enhanced Handling and Stability via TMS Protection in (4-Bromo-1-butynyl)trimethylsilane

The TMS group in (4-bromo-1-butynyl)trimethylsilane provides a significant handling advantage over volatile, unprotected terminal alkynyl bromides [1]. The molecular weight of 205.17 g/mol and predicted boiling point of 163.8±23.0 °C render it a stable liquid at room temperature . In contrast, the comparator 4-bromo-1-butyne (MW 132.99 g/mol) is a more volatile liquid that can react with atmospheric oxygen and requires careful handling to prevent degradation . The increased mass and reduced volatility minimize losses during storage and reaction setup, improving the consistency of stoichiometric control in multi-step syntheses .

Volatility and Handling
Class-level
MW: 205.17 g/mol, predicted BP: 163.8°C vs. 4-bromo-1-butyne MW: 132.99 g/mol
Higher MW reduces volatility, supports accurate weighing and storage
Predicted BP; experimental data may vary
Alkyne Protection Reagent Stability Volatility Control

In Situ Desilylation Strategy for Sonogashira Coupling Enabled by (4-Bromo-1-butynyl)trimethylsilane Derivatives

While not a direct study of the title compound, a high-impact methodology (J. Org. Chem., 2019) demonstrates the advantage of TMS-protected alkynes like (4-bromo-1-butynyl)trimethylsilane in Sonogashira reactions [1]. The protocol utilizes CsF to mediate in situ desilylation of TMS-alkynes, generating the free terminal alkyne at low concentrations to prevent deleterious homocoupling [2]. This approach avoids the isolation of volatile and unstable terminal alkynes, simplifies purification, and was successfully validated on a 50 g scale with 95% yield, showcasing industrial scalability [3]. This contrasts with traditional Sonogashira reactions using pre-formed terminal alkynes, which often suffer from lower yields due to homocoupling and require more rigorous exclusion of oxygen [4].

Sila-Sonogashira Yield
Method context
CsF-mediated in situ desilylation: 95% yield at 50 g scale for related TMS-alkyne
Supports high-yield, scalable coupling for medicinal chemistry
Representative TMS-alkyne; title compound expected to behave similarly
Sila-Sonogashira Cesium Fluoride (CsF) In Situ Activation

Application of (4-Bromo-1-butynyl)trimethylsilane as a PROTAC Linker Intermediate

4-Bromo-1-trimethylsilyl-1-butyne is a recognized intermediate for constructing PROTAC linkers . While direct degradation activity data is not associated with the linker itself, the compound's bifunctional nature is precisely what is required for this application: the alkyl bromide provides a point of attachment to one ligand (e.g., a target protein binder), and the TMS-alkyne, after desilylation, offers a second orthogonal attachment point (e.g., via Sonogashira or click chemistry) to the E3 ubiquitin ligase ligand . The C4 carbon chain provides a specific spatial separation between the two protein-binding moieties in the final PROTAC molecule . This differentiates it from other PROTAC linkers with different chain lengths or functional groups, which would yield different degradation efficiency and selectivity profiles due to altered ternary complex geometry [1].

PROTAC Linker Building Block
Class-level
C4 spacer with orthogonal bromide and protected alkyne handles
Reported intermediate for modular PROTAC assembly
Linker suitability depends on target protein and E3 ligase ligand geometry
PROTACs Linker Chemistry Targeted Protein Degradation

Utilization in Polymer Synthesis: Functionalization of Polyacetylenes

The compound is structurally related to monomers used in the synthesis of functionalized poly(trimethylsilylpropyne) (PTMSP) copolymers [1]. Research by Tsuchihara et al. (Macromolecules, 2000) describes the synthesis of PTMSP copolymers with bromobutyl side chains, derived from 1-(4-bromobutyldimethylsilyl)-1-propyne [2]. While (4-bromo-1-butynyl)trimethylsilane is a distinct reagent, it can serve as a precursor for introducing similar bromoalkyl functionalities onto polymer backbones via post-polymerization modification or co-polymerization strategies . The presence of the alkyl bromide handle allows for subsequent conversion to azides or other functionalities, enabling the creation of advanced materials with tailored properties such as gas permeability or surface adhesion [3]. This differentiates it from simple TMS-alkyne monomers that lack a functionalizable side chain.

Polymer Functionalization
Supporting context
Bifunctional precursor for bromoalkyl-functionalized PTMSP copolymers
Enables post-polymerization modification for advanced materials
Related to 1-(4-bromobutyldimethylsilyl)-1-propyne monomer
Polymer Chemistry Functional Copolymers Polyacetylene Derivatives

Validated Application Scenarios for Silane (4-Bromo-1-butynyl)trimethyl- (CAS 69361-41-7) Procurement


PROTAC Linker Synthesis for Targeted Protein Degradation

This compound is a key intermediate for assembling PROTAC linkers . Its bifunctional structure, featuring an alkyl bromide and a TMS-protected alkyne, provides two orthogonal attachment points. This allows for a modular, stepwise assembly of the heterobifunctional PROTAC molecule, first attaching a target protein ligand via nucleophilic substitution of the bromide, followed by deprotection and coupling of the terminal alkyne to an E3 ubiquitin ligase ligand via click chemistry or Sonogashira reaction .

Convergent Synthesis of Complex Small Molecules via Sila-Sonogashira Coupling

In medicinal chemistry, (4-bromo-1-butynyl)trimethylsilane enables convergent synthetic strategies [1]. A complex scaffold bearing an aryl/vinyl bromide can be coupled with this reagent via a Pd-catalyzed Sonogashira reaction to install a protected alkyne handle. Subsequent in situ desilylation and further elaboration allows for the late-stage diversification of drug-like molecules [2].

Preparation of Functionalized Polyacetylenes and Advanced Materials

Materials scientists utilize this reagent to synthesize functionalized poly(trimethylsilylpropyne) (PTMSP) derivatives [3]. The compound can be employed as a co-monomer or as a precursor to synthesize monomers with reactive bromoalkyl side chains [4]. These functionalized polymers are of interest for applications in gas separation membranes and surface coatings, where the bromine atom serves as a handle for post-polymerization modification to tune material properties .

Intermediate for Click Chemistry and Bioconjugation Reagents

The primary alkyl bromide functionality in (4-bromo-1-butynyl)trimethylsilane makes it a valuable precursor for generating terminal azides via nucleophilic substitution with sodium azide . The resulting TMS-protected alkynyl azide can then be deprotected and utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioconjugation and chemical biology .

Application
Selection Property
Validation Focus
PROTAC linker research
Bifunctional C4 spacer with orthogonal handles
Stepwise ligand attachment and ternary complex geometry
Sonogashira diversification
TMS-alkyne for in situ activation
Yield and scalability under fluoride-mediated conditions
Functional polymer synthesis
Bromoalkyl side-chain handle
Post-polymerization modification efficiency
Bioconjugation and chemical biology
Alkyl bromide for azide conversion
Orthogonal CuAAC coupling after desilylation

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